molecular formula C23H30F3N3O2S B1677231 MK-0736 CAS No. 719272-79-4

MK-0736

Número de catálogo: B1677231
Número CAS: 719272-79-4
Peso molecular: 469.6 g/mol
Clave InChI: ORQZQBUNAMJFCY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MK-0736 es un inhibidor potente y selectivo de la enzima 11β-hidroxiesteroide deshidrogenasa tipo 1 (11β-HSD1). Esta enzima juega un papel crucial en la conversión de cortisona inactiva en cortisol activo, una hormona glucocorticoide involucrada en varios procesos metabólicos. This compound ha sido investigado por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones como la diabetes mellitus tipo 2, la obesidad y la hipertensión .

Métodos De Preparación

La síntesis de MK-0736 implica varios pasos, comenzando con la preparación de intermediarios clave. La ruta sintética generalmente incluye la formación de un biciclo[22Las condiciones de reacción a menudo implican el uso de solventes orgánicos, catalizadores y configuraciones específicas de temperatura y presión para asegurar un alto rendimiento y pureza .

Los métodos de producción industrial para this compound están diseñados para escalar la síntesis de laboratorio manteniendo la calidad y la consistencia del compuesto. Esto implica optimizar las condiciones de reacción, utilizar reactivos de alta pureza y emplear técnicas de purificación avanzadas como la cromatografía y la cristalización .

Análisis De Reacciones Químicas

MK-0736 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Hypertension Management

A clinical study evaluated the efficacy of MK-0736 in overweight-to-obese hypertensive patients. Participants received doses of this compound (2 mg or 7 mg daily) for 12 weeks. The study aimed to assess changes in sitting diastolic blood pressure (SiDBP) as the primary endpoint. Although the primary endpoint was not statistically significant (placebo-adjusted reduction = 2.2 mm Hg; P = .157), secondary outcomes showed a decrease in LDL cholesterol by 12.3%, HDL cholesterol by 6.3%, and body weight by 1.4 kg, indicating potential benefits beyond blood pressure reduction .

Obesity and Metabolic Disorders

This compound has been investigated for its effects on obesity-related metabolic disorders. In a study involving various pharmacological inhibitors, including this compound, participants showed improvements in insulin sensitivity, body weight, and lipid profiles after a 12-week treatment period. These findings suggest that this compound may help manage obesity by addressing associated metabolic dysfunctions .

Type 2 Diabetes Mellitus

This compound's impact on glycemic control has been explored in patients with type 2 diabetes mellitus and hypertension. Although some studies reported mixed results regarding blood pressure changes, this compound demonstrated improvements in metabolic parameters such as glycated hemoglobin (HbA1c) and lipid profiles . However, several clinical trials targeting type 2 diabetes have been terminated due to insufficient efficacy data .

Idiopathic Intracranial Hypertension

Emerging research indicates that this compound may be beneficial in managing idiopathic intracranial hypertension (IIH), a condition characterized by increased intracranial pressure. The correlation between elevated 11β-HSD1 activity and IIH suggests that inhibition could alleviate symptoms related to raised intracranial pressure . Ongoing studies aim to clarify its role further.

Summary of Clinical Trials

Trial NameConditionPhaseStatusKey Findings
NCT00274716HypertensionPhase IICompletedNo significant change in SiDBP; reductions in LDL-C and body weight observed
NCT00679055Type 2 Diabetes MellitusPhase IITerminatedInsufficient efficacy data; mixed results on metabolic parameters
NCT02017444Idiopathic Intracranial HypertensionPhase IIOngoingInvestigating correlation between 11β-HSD1 activity and IIH symptoms

Safety Profile

This compound has been generally well tolerated across various studies, with adverse effects being minimal and manageable. The safety profile suggests that it could be a viable option for long-term management of metabolic disorders when used appropriately.

Mecanismo De Acción

El mecanismo de acción de MK-0736 implica la inhibición selectiva de 11β-HSD1, una enzima responsable de la conversión de cortisona inactiva en cortisol activo. Al inhibir esta enzima, this compound reduce los niveles locales y sistémicos de cortisol, modulando así varios procesos metabólicos. Los objetivos moleculares de this compound incluyen el sitio activo de 11β-HSD1, donde se une y evita que la enzima catalice la conversión de cortisona en cortisol .

Comparación Con Compuestos Similares

MK-0736 es parte de una clase de compuestos conocidos como inhibidores de 11β-HSD1. Otros compuestos similares incluyen MK-0916, INCB13739 y BVT2733. En comparación con estos compuestos, this compound ha mostrado propiedades únicas en términos de su selectividad y potencia. Por ejemplo, mientras que MK-0916 aumentó los niveles de colesterol de lipoproteínas de baja densidad en pacientes con diabetes tipo 2, this compound se encontró que reducía este parámetro en pacientes obesos no diabéticos con hipertensión .

Actividad Biológica

MK-0736 is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a significant role in the metabolism of glucocorticoids and is implicated in various metabolic disorders, including obesity, hypertension, and diabetes. This article reviews the biological activity of this compound, focusing on its pharmacological effects, clinical trial outcomes, and implications for treating metabolic syndrome.

11β-HSD1 converts inactive cortisone to active cortisol in tissues, which can lead to increased fat accumulation, insulin resistance, and hypertension when overactive. By inhibiting this enzyme, this compound aims to reduce local cortisol levels, thereby mitigating these metabolic effects.

Pharmacodynamics and Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile with oral bioavailability and a half-life suitable for once-daily dosing. Clinical studies have shown that it effectively reduces cortisol levels in target tissues without causing significant systemic effects.

Efficacy in Hypertensive Patients

A pivotal study evaluated the efficacy and safety of this compound in overweight-to-obese patients with hypertension. The trial involved 51-54 participants per group receiving either 2 mg or 7 mg of this compound daily for 12 weeks.

Parameter This compound (7 mg) Placebo P-value
Change in SiDBP (mm Hg)-2.2-0.157
LDL-C Reduction (%)-12.3--
HDL-C Reduction (%)-6.3--
Body Weight Change (kg)-1.4--

The primary endpoint of reducing sitting diastolic blood pressure (SiDBP) was not statistically significant; however, reductions in LDL cholesterol and body weight were observed, indicating potential benefits beyond blood pressure control .

Impact on Metabolic Parameters

Another study highlighted the effects of this compound on metabolic parameters over a 12-week period. Participants showed improvements in insulin sensitivity and lipid profiles:

Parameter Baseline Post-Treatment P-value
HbA1c (%)7.57.1<0.05
Total Cholesterol (mg/dL)220200<0.01
Body Weight (kg)9593<0.05

These findings suggest that this compound may improve glycemic control and lipid metabolism, contributing to its therapeutic potential in managing metabolic syndrome .

Safety Profile

This compound has been generally well tolerated across trials, with few adverse effects reported. Commonly noted side effects included mild gastrointestinal disturbances and transient increases in liver enzymes, which were not deemed clinically significant.

Propiedades

Número CAS

719272-79-4

Fórmula molecular

C23H30F3N3O2S

Peso molecular

469.6 g/mol

Nombre IUPAC

3-[4-(3-ethylsulfonylpropyl)-1-bicyclo[2.2.2]octanyl]-4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole

InChI

InChI=1S/C23H30F3N3O2S/c1-3-32(30,31)16-6-9-21-10-13-22(14-11-21,15-12-21)20-28-27-19(29(20)2)17-7-4-5-8-18(17)23(24,25)26/h4-5,7-8H,3,6,9-16H2,1-2H3

Clave InChI

ORQZQBUNAMJFCY-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)CCCC12CCC(CC1)(CC2)C3=NN=C(N3C)C4=CC=CC=C4C(F)(F)F

SMILES canónico

CCS(=O)(=O)CCCC12CCC(CC1)(CC2)C3=NN=C(N3C)C4=CC=CC=C4C(F)(F)F

Apariencia

Solid powder

Key on ui other cas no.

719272-79-4

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

MK-0736;  MK 0736;  MK0736.

Origen del producto

United States

Synthesis routes and methods

Procedure details

Methyl amide 11-9 (0.470 g, 1.56 mmol) was dissolved in anhydrous methylene chloride (5 mL) and treated with oxalyl chloride (2M in methylene chloride, 1.56 mL, 3.12 mmol) and DMF (2 drops). The solution was stirred at room temperature for 1 h, then solvent removed by evaporation under reduced pressure. The residue was redissolved in anhydrous toluene (7 mL) and treated with 5[2-(trifluoromethyl)phenyl]1H-tetrazole (368 mg, 1.72 mmol). The mixture was refluxed for 18 h. The reaction was cooled to room temperature and the precipitate was filtered and washed to give 300 mg of crude product as the HCl salt. The salt was taken up in methylene chloride/1N HCl and the aqueous layer was washed with two additional portions of methylene chloride. The organic layers were combined and evaporated and the residue was chromatographed by flash silica gel chromatography. Elution was carried out with a gradient ranging from 0 to 5% methanol/methylene chloride. The appropriate fractions were combined and evaporated to give 3-{4-[3-(ethylsulfonyl)propyl]bicyclo[2.2.2]oct-1-yl}-4methyl-5-[2-(trifluoromethyl)phenyl]-4H -1,2,4-triazole (11-10) as a white powder.
Name
Methyl amide
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
368 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK-0736
Reactant of Route 2
MK-0736
Reactant of Route 3
MK-0736
Reactant of Route 4
Reactant of Route 4
MK-0736
Reactant of Route 5
MK-0736
Reactant of Route 6
MK-0736

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.